3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that features a unique combination of functional groups and heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-b]quinoline Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminobenzothiophene derivative, under acidic or basic conditions.
Functionalization: Introduction of the furan-2-yl group can be achieved through a Suzuki coupling reaction, using a furan-2-boronic acid and a suitable palladium catalyst.
Amidation: The carboxamide group is introduced via an amidation reaction, typically using an amine and a carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chlorination: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, using a chlorinated benzene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction of the nitro group results in the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, 3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has shown promise in various bioassays. It exhibits significant activity against certain bacterial and fungal strains, making it a candidate for antimicrobial drug development.
Medicine
In medicine, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression is of particular interest.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable intermediate in the synthesis of various active ingredients.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. For example, the compound may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may interact with DNA or RNA, interfering with the replication and transcription processes in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydroquinoline-2-carboxamide: Similar structure but lacks the thieno ring, which may affect its biological activity.
3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of the thieno[2,3-b]quinoline core and the combination of functional groups in 3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c23-12-5-3-6-13(11-12)25-21(27)20-19(24)18-17(16-9-4-10-28-16)14-7-1-2-8-15(14)26-22(18)29-20/h3-6,9-11H,1-2,7-8,24H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBLHMDZOXRIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC(=CC=C4)Cl)N)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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